molecular formula C11H12FN3 B7557181 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Cat. No. B7557181
M. Wt: 205.23 g/mol
InChI Key: JTYFAIBZKMBGMY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as FMP, is a chemical compound that has gained significant attention in scientific research. FMP belongs to the class of phenylalkylamines and is a selective serotonin-norepinephrine-dopamine releasing agent.

Mechanism of Action

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's mechanism of action involves the selective release of serotonin, norepinephrine, and dopamine. 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine binds to the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron, leading to the release of these neurotransmitters into the synaptic cleft. 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selectivity towards these neurotransmitters makes it a valuable tool for studying their individual and collective roles in various physiological and pathological conditions.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selective release of serotonin, norepinephrine, and dopamine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to increase locomotor activity and induce hyperthermia. 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to increase the release of corticosterone, a stress hormone, in animal models. Additionally, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selectivity towards serotonin, norepinephrine, and dopamine makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's potency and potential toxicity limit its use in certain experimental settings. Additionally, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selectivity towards these neurotransmitters may not accurately reflect their release in vivo, limiting its application in certain research areas.

Future Directions

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's potential application in various scientific fields has led to several future directions for research. One area of future research is the development of 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine analogs with improved selectivity and reduced toxicity. Additionally, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's potential application in the treatment of various psychiatric and neurological disorders warrants further investigation. Future research could also focus on the development of 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine-based imaging agents for studying neurotransmitter release in vivo.
Conclusion
In conclusion, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a valuable tool for studying the role of serotonin, norepinephrine, and dopamine in various physiological and pathological conditions. 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's selective release of these neurotransmitters has several biochemical and physiological effects, making it a valuable tool for scientific research. However, 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's potency and potential toxicity limit its use in certain experimental settings. Future research could focus on the development of 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine analogs with improved selectivity and reduced toxicity, as well as its potential application in the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis method of 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 4-fluorophenylacetonitrile with pyrazole-5-carboxaldehyde in the presence of sodium borohydride. The reaction yields 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The purity of the compound is then verified through analytical techniques such as nuclear magnetic resonance and mass spectrometry.

Scientific Research Applications

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential application in various scientific fields. One of the primary areas of research is its use as a tool for studying neurotransmitter release. 1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine's ability to selectively release serotonin, norepinephrine, and dopamine has made it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)7-13-8-11-5-6-14-15-11/h1-6,13H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYFAIBZKMBGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

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